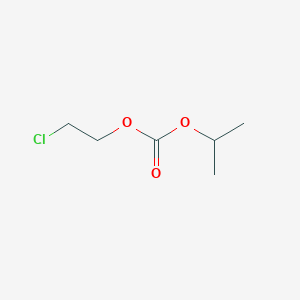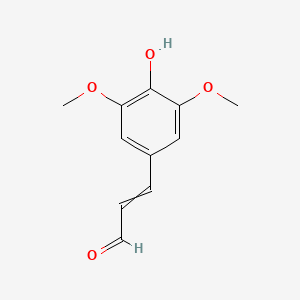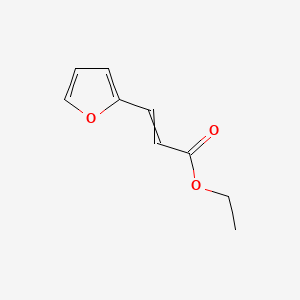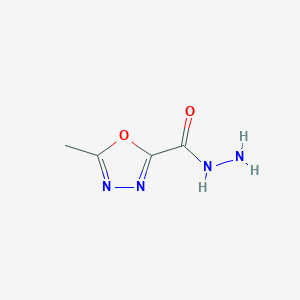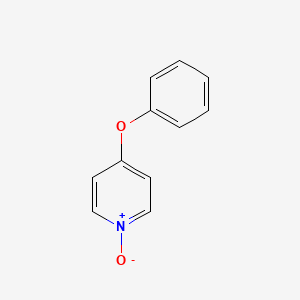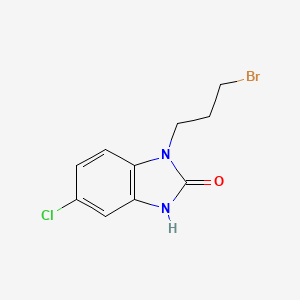
1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, compounds like this are part of the benzimidazole family, which are often used in medicinal chemistry due to their biological activity . They contain a bromopropyl and a chloro group, which can participate in various chemical reactions.
Synthesis Analysis
The synthesis of such compounds usually involves nucleophilic substitution reactions where the bromo or chloro group is replaced by another group . The exact method would depend on the desired product .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
These compounds can undergo various reactions like elimination, substitution, or addition reactions depending on the conditions . The bromo and chloro groups make the molecule more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties like boiling point, melting point, solubility, etc., can be determined using various analytical techniques .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
63388-35-2 |
|---|---|
Nom du produit |
1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one |
Formule moléculaire |
C10H10BrClN2O |
Poids moléculaire |
289.55 g/mol |
Nom IUPAC |
3-(3-bromopropyl)-6-chloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10BrClN2O/c11-4-1-5-14-9-3-2-7(12)6-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15) |
Clé InChI |
ZAXGBHVNESQALC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=O)N2CCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
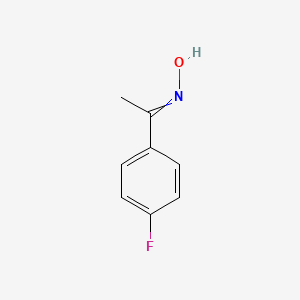
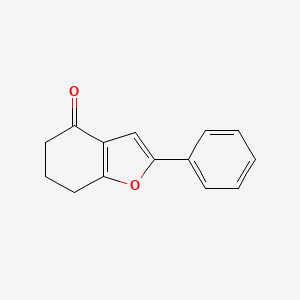
![5-[(3,5-Difluoro-phenyl)-hydroxy-methyl]-2-fluoro-benzonitrile](/img/structure/B8780914.png)
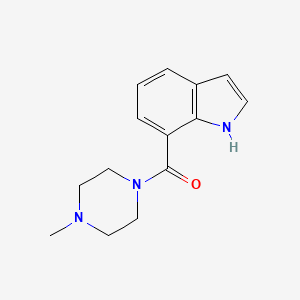
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)
